molecular formula C24H18N4O3 B2566518 6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-62-1

6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2566518
M. Wt: 410.433
InChI Key: FBFDYKNEGFETSU-UHFFFAOYSA-N
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Description

6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound belongs to the class of pyrazoloquinoline derivatives and has been synthesized using different methods.

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including those with methoxy, nitro, and methylphenyl substituents, have been identified as effective anticorrosive agents. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, which enables them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them useful in protecting metals from corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, which share structural similarities with the target compound, highlights their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their potential in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antimicrobial and Antifungal Applications

Quinoxaline derivatives, similar in structure to quinoline compounds, have shown a wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. Modifying the quinoxaline structure allows for obtaining derivatives with potential as antimicrobial agents, demonstrating the versatility of quinoline structures in developing therapeutic agents (Pereira et al., 2015).

Synthesis of Heterocycles

Quinoline derivatives are fundamental in the synthesis of various heterocyclic compounds, exhibiting a wide range of biological activities. The versatility in their reactivity makes them valuable building blocks for developing novel heterocyclic structures, which can have applications ranging from medicinal chemistry to materials science (Ingle, Marathe, Joshi, & Navghare, 2012).

properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-6-10-17(11-7-15)27-24-19-4-3-5-21(31-2)23(19)25-14-20(24)22(26-27)16-8-12-18(13-9-16)28(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFDYKNEGFETSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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